ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
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Overview
Description
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated thienopyridine derivatives.
Scientific Research Applications
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in kinase inhibition, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The thienopyridine scaffold allows for hydrogen bonding and hydrophobic interactions with the target protein, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. Compared to other thienopyridine derivatives, this compound offers distinct electronic properties and steric effects, making it a valuable scaffold for drug development and materials science applications.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)8-9-7(3-5-11-8)4-6-14-9/h4,6,8,11H,2-3,5H2,1H3 |
InChI Key |
XXWGGDPRONNRSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
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